ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate
Description
Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate (CAS: 219793-60-9) is a brominated acrylate derivative with the molecular formula C₁₅H₁₁Br₃N₄O₂ and a molecular weight of 518.99 g/mol . Its structure features a cyano group, an ethyl ester moiety, and a 3,4,5-tribromopyrazole ring linked via an anilino group. The compound is commercially available (SynQuest Labs, Product #4H37-9-Y7) but lacks detailed physicochemical data such as melting/boiling points or solubility profiles . The presence of three bromine atoms contributes to its high molecular weight and likely enhances lipophilicity (LogP: 4.62), which may influence its reactivity and applications in medicinal or materials chemistry .
Properties
Molecular Formula |
C15H11Br3N4O2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate |
InChI |
InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3/b9-8+ |
InChI Key |
XEJNEJFLBCJBCQ-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N |
Origin of Product |
United States |
Biological Activity
Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate is a complex chemical compound with the molecular formula C15H11Br3N4O2 and a molecular weight of approximately 518.99 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Structural Characteristics
The compound features an ethyl ester group , a cyano group , and a substituted aniline moiety linked to a tribromopyrazole . Its unique combination of these functional groups suggests diverse interactions with biological systems, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Br3N4O2 |
| Molecular Weight | 518.99 g/mol |
| CAS Number | 219793-60-9 |
| Boiling Point | 563.5 ± 50.0 °C (Predicted) |
| Density | 1.88 ± 0.1 g/cm³ (Predicted) |
| pKa | -4.84 ± 0.70 (Predicted) |
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors involved in critical cell signaling pathways. Such interactions are essential for elucidating the compound's therapeutic potential.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may possess similar activities. The presence of the tribromopyrazole moiety could enhance its efficacy against bacterial and fungal pathogens.
Anticancer Potential
Research on structurally related compounds indicates potential anticancer activity. For instance, analogs with an aniline structure have shown promising results in inhibiting cancer cell proliferation. This compound's unique structure may confer distinct anticancer properties that warrant further investigation.
Case Studies
Several studies have explored the biological activities of compounds with structural similarities to this compound:
- Antimicrobial Properties : A study on brominated pyrazoles revealed significant antimicrobial activity against various bacterial strains, suggesting that the tribrominated structure could enhance such effects .
- Anticancer Activity : Research on aniline derivatives indicated their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Interaction studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds structurally similar to ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate may exhibit anticancer properties. The tribromopyrazole moiety is known for its ability to interact with biological targets involved in cell signaling pathways. Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
Case Study : A study evaluating the interaction of similar compounds with cancer cell lines demonstrated a significant reduction in cell viability at certain concentrations, indicating potential therapeutic effects against specific types of cancer.
2. Antimicrobial Properties
The presence of the brominated pyrazole structure suggests possible antimicrobial activities. Compounds with similar structures have shown efficacy against various bacterial strains and fungi.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Bromopyrazole | Brominated pyrazole | Antimicrobial activity against E. coli |
| Ethyl 2-cyanoacrylate | Simple cyanoacrylate | Adhesive properties with some antimicrobial effects |
Materials Science Applications
1. Polymerization Potential
this compound can serve as a monomer in polymer synthesis. Its unique structure allows for the development of polymers with tailored properties for applications in coatings and adhesives.
Case Study : Research on the polymerization of acrylates has shown that incorporating this compound can enhance thermal stability and mechanical strength in the resulting polymer matrix.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action.
Binding Affinity Studies
Preliminary studies have indicated that this compound may bind effectively to certain enzymes or receptors involved in critical biological processes. Continued research is necessary to fully characterize these interactions and their implications for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its tribromopyrazole-anilino-acrylate framework. Comparisons with analogous molecules reveal key differences in substituents and synthetic pathways:
Key Observations:
- Lipophilicity: The LogP of 4.62 suggests greater hydrophobicity than Compounds 11a/b, which likely exhibit lower LogP due to polar amino/hydroxy groups. This property could influence bioavailability or material stability .
Reactivity and Stability
- Ester Hydrolysis : Like (E)-ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate, the target compound’s ester group is susceptible to base-mediated hydrolysis, which could yield acrylic acid derivatives .
- Cyano Group Reactivity: The cyano moiety may participate in cycloaddition or nucleophilic reactions, similar to malononitrile-derived Compound 11a .
Research and Data Limitations
Existing literature lacks empirical data on the target compound’s biological activity, crystallography (e.g., SHELXL-refined structures ), or thermal stability. Comparative studies with non-brominated analogues (e.g., replacing Br with H or Cl) would clarify the role of halogenation in its properties.
Preparation Methods
Pyrazole Ring Formation
The tribromopyrazole moiety is synthesized via cyclocondensation of a 1,3-diketone precursor with hydrazine derivatives. For example, acetylacetone or analogous diketones react with hydrazine hydrate in ethanol under reflux to yield the pyrazole core. The reaction is typically catalyzed by acids such as acetic acid, which facilitate cyclization.
Reaction conditions :
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C
-
Catalyst : Acetic acid (5–10 mol%)
-
Time : 4–6 hours
The resulting pyrazole intermediate is isolated via precipitation or column chromatography, with yields ranging from 70% to 85%.
Bromination of Pyrazole
Tribromination at the 3,4,5-positions of the pyrazole ring is achieved using elemental bromine (Br₂) in a controlled environment. The reaction proceeds via electrophilic aromatic substitution, requiring careful temperature regulation to avoid over-bromination.
Optimized bromination protocol :
-
Reagents : Br₂ (3 equiv), hydrobromic acid (HBr) as a catalyst
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Temperature : 0–5°C (to minimize side reactions)
-
Time : 12–24 hours
The tribrominated pyrazole is purified via recrystallization from ethanol, achieving >90% purity.
Coupling Reactions
The final step involves sequential coupling of the tribromopyrazole-aniline intermediate with ethyl cyanoacrylate. Two primary strategies are employed:
a) Nucleophilic Substitution
The aniline group attacks the α,β-unsaturated carbonyl of ethyl cyanoacrylate in a Michael addition. This reaction is catalyzed by tertiary amines (e.g., triethylamine) or quaternary ammonium salts.
Typical conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Catalyst : Triethylamine (10 mol%)
-
Temperature : 25–40°C
-
Time : 6–8 hours
b) Condensation Reaction
Alternatively, the aniline and cyanoacrylate components are linked via a condensation reaction using carbodiimide coupling agents (e.g., DCC or EDCl). This method improves regioselectivity but requires anhydrous conditions.
Key parameters :
-
Coupling agent : Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
-
Solvent : Anhydrous DCM
-
Temperature : 0°C to room temperature
-
Time : 12–18 hours
The crude product is purified via silica gel chromatography, yielding 60–75% of the target compound.
Optimization of Reaction Conditions
Bromination Selectivity
Achieving uniform tribromination at the 3,4,5-positions is challenging due to potential di- or tetra-bromination byproducts. Studies suggest that using HBr as a co-catalyst directs bromine to the meta and para positions, enhancing selectivity. Lower temperatures (0–5°C) further suppress unwanted side reactions.
Coupling Efficiency
The choice of solvent significantly impacts coupling yields. Polar aprotic solvents like DMF improve solubility of the aniline intermediate, whereas THF offers a balance between reactivity and side product formation. Catalytic amounts of tertiary amines (e.g., 10 mol% triethylamine) enhance reaction rates by deprotonating the aniline, increasing nucleophilicity.
Analytical Characterization
The synthesized compound is validated using spectroscopic and chromatographic techniques:
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate?
- Methodology : Condensation reactions between ethyl cyanoacetate and substituted aniline precursors are commonly employed. For example, triethylorthoformate and acetic acid in methanol under reflux (5–12 hours) facilitate acrylate bond formation, as demonstrated in analogous pyrazole-acrylate syntheses . The tribromopyrazole-aniline moiety may require separate preparation via cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. Purification via silica gel chromatography (hexane/EtOAC gradients) is typical .
Q. How can the crystal structure of this compound be determined to confirm its configuration?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is standard. Refinement protocols include least-squares minimization of and residuals, with hydrogen atoms placed geometrically. For example, analogous acrylate-pyrazole structures were resolved at 100 K with -factors < 0.06 . Key parameters: space group identification, torsional angles (e.g., pyrazole-aniline dihedral angles), and halogen bonding interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR : Identify nitrile (CN) stretches (~2214 cm) and acrylate carbonyls (~1710 cm) .
- -NMR : Look for aniline NH protons (δ 8–10 ppm) and pyrazole ring protons (δ 6–8 ppm). Ethyl ester signals appear as quartets (δ 4.2–4.4 ppm) and triplets (δ 1.2–1.4 ppm) .
- MS : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula (CHBrNO), with fragmentation patterns reflecting bromine isotope clusters .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-tribromopyrazole moiety influence the compound’s reactivity in nucleophilic additions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs). The electron-withdrawing tribromo group lowers LUMO energy at the acrylate β-carbon, enhancing susceptibility to nucleophilic attack. Compare reaction rates with non-halogenated analogs to quantify activation barriers . Experimental validation via Michael addition kinetics (e.g., with thiols or amines) under controlled pH/temperature is recommended .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols. For instance, discrepancies in IC values may arise from assay conditions (DMSO concentration, cell line variability). Meta-analysis of pyrazole-acrylate derivatives shows that bromine substituents enhance hydrophobic binding but may reduce solubility, confounding activity measurements . Use HPLC purity checks (>95%) and control for hydrolytic degradation in buffer solutions .
Q. How can computational docking predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB: 1ATP for ATP-binding sites). The tribromopyrazole group may occupy hydrophobic pockets, while the acrylate’s cyano group hydrogen-bonds with catalytic lysines. Compare binding poses with co-crystallized inhibitors and validate via mutagenesis (e.g., K72A mutation in kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
